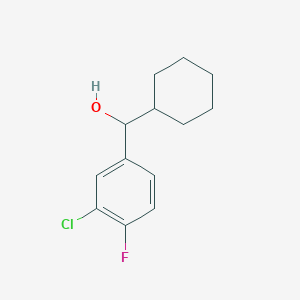

(3-Chloro-4-fluorophenyl)(cyclohexyl)methanol

Description

(3-Chloro-4-fluorophenyl)(cyclohexyl)methanol is a chiral secondary alcohol featuring a cyclohexyl group and a 3-chloro-4-fluorophenyl moiety attached to a central methanol carbon. Its molecular formula is C₁₃H₁₅ClFO (molecular weight: 242.71 g/mol).

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclohexylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVWPBDVVDBZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)(cyclohexyl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with cyclohexylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)(cyclohexyl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of (3-Chloro-4-fluorophenyl)(cyclohexyl)ketone or (3-Chloro-4-fluorophenyl)(cyclohexyl)carboxylic acid.

Reduction: Formation of (3-Chloro-4-fluorophenyl)(cyclohexyl)methane.

Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds similar to (3-Chloro-4-fluorophenyl)(cyclohexyl)methanol exhibit antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis. Studies have shown that structural modifications can enhance the efficacy of these compounds, making them valuable in the design of new antibiotics .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for extensive SAR studies, which are crucial for understanding its pharmacological effects. By altering specific functional groups, researchers can optimize the compound's binding affinity to biological targets such as enzymes and receptors. This optimization is essential for developing effective therapeutics .

Lead Compound for Drug Development

Due to its biological activity, this compound is being explored as a lead compound in drug discovery. Its ability to interact with various biological systems positions it as a promising candidate in medicinal chemistry .

Agricultural Applications

Pesticide Development

The compound's unique chemical properties suggest potential applications in agricultural chemicals, particularly as a pesticide or herbicide. Its ability to modulate biological pathways may allow it to act effectively against specific pests or diseases affecting crops.

Several studies have documented the effectiveness of compounds related to this compound:

- Mycobacterium tuberculosis Inhibition : A study focused on optimizing derivatives of similar compounds showed promising results against M. tuberculosis, emphasizing the importance of structural modifications in enhancing antimicrobial activity .

- CNS Penetration Studies : Research on brain-penetrant compounds has highlighted the significance of structural features that facilitate central nervous system (CNS) penetration, which could be relevant for developing treatments for neurological disorders .

Mechanism of Action

The mechanism by which (3-Chloro-4-fluorophenyl)(cyclohexyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their differences:

Biological Activity

(3-Chloro-4-fluorophenyl)(cyclohexyl)methanol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical structure, synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClF, with a molecular weight of approximately 256.747 g/mol. The compound features a cyclohexyl group attached to a phenyl ring that is substituted with chlorine and fluorine atoms. The hydroxymethyl group (-CH2OH) linked to the aromatic system is crucial for its biological activity, influencing solubility and binding interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of cycloheptanol with 3-chloro-4-fluorobenzaldehyde in the presence of an acid catalyst, followed by reduction to yield the alcohol. This method allows for the introduction of functional groups that can enhance the compound's biological properties.

The compound's biological activity is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological pathways. Notably, compounds with similar structural motifs have shown promise in inhibiting tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatological therapies .

Inhibition Studies

Recent studies have demonstrated that the 3-chloro-4-fluorophenyl moiety enhances inhibitory activity against tyrosinase from Agaricus bisporus, indicating that this fragment is essential for optimizing inhibitory potency . Additionally, analogs of this compound have been explored for their antitubercular activity, showing varying degrees of effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.8 µM .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexyl (3-chloro-4-fluorophenyl)methanol | C13H16ClF | Similar structure but lacks hydroxymethyl group |

| 3-Chloro-4-fluorobenzyl alcohol | C13H11ClF | Lacks cycloaliphatic structure |

| Cyclopentyl (3-chloro-4-fluorophenyl)methanol | C12H15ClF | Smaller cycloalkane affects steric properties |

This table highlights how structural variations influence the physical properties and biological interactions of these compounds.

Case Studies

- Tyrosinase Inhibition : A study focused on synthesizing new compounds incorporating the 3-chloro-4-fluorophenyl fragment revealed enhanced inhibition against tyrosinase, supporting its potential use in treating hyperpigmentation disorders .

- Antitubercular Activity : Research on analogs of this compound indicated promising antitubercular effects, with modifications leading to improved pharmacokinetic profiles .

Q & A

Basic: What synthetic strategies are recommended for (3-Chloro-4-fluorophenyl)(cyclohexyl)methanol, and how can its purity be optimized?

Answer:

The compound can be synthesized via Grignard addition or nucleophilic substitution reactions. For example, reacting 3-chloro-4-fluorobenzaldehyde with cyclohexylmagnesium bromide under anhydrous conditions yields the alcohol intermediate, followed by acid quenching . Purification often involves column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Analytical-grade solvents (e.g., methanol, acetone) are critical for recrystallization to remove byproducts . Purity validation requires GC-MS or HPLC with UV detection (λ = 254 nm) to confirm >98% purity, as impurities like unreacted aldehydes or halides may persist .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- NMR : H and C NMR in CDCl resolve the chloro-fluorophenyl and cyclohexyl moieties. The hydroxyl proton appears as a broad singlet (~1.5 ppm), while aromatic protons split into distinct doublets due to J coupling (~7.2–7.8 ppm) .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) using SHELXL for refinement and ORTEP-3 for visualization can resolve steric clashes between the bulky cyclohexyl and aryl groups. Hydrogen-bonding networks involving the methanol group should be analyzed for packing motifs .

Advanced: How do steric and electronic effects of the cyclohexyl group influence reactivity in catalytic systems?

Answer:

The cyclohexyl group introduces significant steric hindrance, as shown in esterification studies where secondary alcohols like cyclohexanol exhibit reduced conversion due to limited access to catalytic mesopores . Computational modeling (DFT with B3LYP/6-311+G(d,p)) predicts torsional strain in the molecule, affecting nucleophilic attack sites. For example, in Suzuki-Miyaura couplings, the cyclohexyl group may shield the aryl chloride from Pd catalysts, necessitating higher temperatures (80–100°C) .

Advanced: How can density functional theory (DFT) optimize thermochemical properties for this compound?

Answer:

Hybrid functionals (e.g., B3LYP with exact-exchange corrections) provide accurate atomization energies (±2.4 kcal/mol) and ionization potentials . Key steps:

Geometry optimization with implicit solvation (e.g., PCM model for methanol).

Frequency calculations to confirm minima (no imaginary frequencies).

Thermochemical analysis (ΔG, ΔH) for reactions like oxidation to the ketone derivative. The chloro and fluoro substituents increase electron-withdrawing effects, lowering the HOMO-LUMO gap by ~0.3 eV compared to non-halogenated analogs .

Advanced: What role does crystallographic fragment screening play in evaluating its potential as an enzyme inhibitor?

Answer:

Crystallographic fragment screening (e.g., with FAD-dependent oxidoreductases) identifies binding modes. Soak crystals of the target enzyme in solutions containing the compound (5–20 mM in DMSO/water). Diffraction data (1.5–2.0 Å resolution) processed with SHELXD reveal occupancy maps. The cyclohexyl group may occupy hydrophobic pockets, while the methanol forms hydrogen bonds with catalytic residues (e.g., Asp/Glu). Competitive inhibition assays (IC) validate these interactions .

Advanced: How do solvent polarity and pH affect stability during long-term storage?

Answer:

- Solvent : Store in anhydrous methanol or THF to prevent hydrolysis. Polar aprotic solvents (e.g., DMF) may induce decomposition via SNAr mechanisms at elevated temperatures .

- pH : Neutral buffers (pH 7) are optimal. Under acidic conditions (pH < 4), the methanol group may protonate, increasing reactivity toward electrophiles. Alkaline conditions (pH > 10) risk dehydrohalogenation of the chloro substituent .

Advanced: What contradictions exist in reported applications, and how can they be resolved?

Answer:

While the compound is cited in herbicide intermediates and enzyme inhibitors , conflicting data arise from substituent positioning. For example, 3-chloro-4-fluoro vs. 4-chloro-3-fluoro isomers show divergent bioactivity (e.g., 10-fold differences in IC). Resolution strategies:

Redetermine regiochemistry via NOESY NMR or X-ray.

Compare DFT-calculated dipole moments (e.g., 3-chloro-4-fluoro: ~2.8 D vs. 4-chloro-3-fluoro: ~3.1 D) to experimental values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.